An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine [Boc-Tyr(2,6-di-Cl-Bzl)-OH]
An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine [Boc-Tyr(2,6-di-Cl-Bzl)-OH]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(2,6-di-Cl-Bzl)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly valued for its enhanced stability under acidic conditions.
Core Chemical and Physical Properties
Boc-Tyr(2,6-di-Cl-Bzl)-OH is a white to off-white powder. Its structure is defined by an L-tyrosine core, with the α-amino group protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group of the side chain protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether. This dual-protection scheme is integral to its function in controlled, stepwise peptide synthesis.[1][2]
Structural and General Data
The fundamental structural and identifying information for Boc-Tyr(2,6-di-Cl-Bzl)-OH is summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₃Cl₂NO₅[1][3] |
| Molecular Weight | 440.32 g/mol [1][3][4] |
| CAS Number | 40298-71-3[1][3][4] |
| EC Number | 254-876-6[1][4] |
| MDL Number | MFCD00065895[1][4] |
| Synonyms | Boc-Tyr(2,6-di-Cl-Bzl)-OH, N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, Boc-O-(2,6-dichlorobenzyl)-L-tyrosine[1][3][4] |
Physicochemical and Spectroscopic Data
Quantitative physicochemical data is crucial for handling, storage, and application in synthesis.
| Property | Value |
| Appearance | Powder[1][4] |
| Melting Point | 128-130°C[3] |
| Optical Rotation [α]20/D | +20±1°, c = 2% in ethanol[3][4] |
| Purity/Assay | ≥97.0% (TLC)[4] or ≥98% (TLC)[1] |
| Boiling Point (Predicted) | 594.0±50.0 °C[3] |
| Density (Predicted) | 1.305±0.06 g/cm³[3] |
| pKa (Predicted) | 2.98±0.10[3] |
| Storage Temperature | 2-8°C or 2-30°C[1][3][4] |
Structural Representation
The chemical structure of Boc-Tyr(2,6-di-Cl-Bzl)-OH determines its reactivity and utility in peptide synthesis.
Caption: Chemical structure of Boc-Tyr(2,6-di-Cl-Bzl)-OH.
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SMILES: Clc1c(c(ccc1)Cl)COc2ccc(cc2)C--INVALID-LINK--OC(C)(C)C)C(=O)O[4]
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InChI: 1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1[4]
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(2,6-di-Cl-Bzl)-OH is a building block specifically designed for Boc/Bzl solid-phase peptide synthesis.[1][4] In this strategy, the temporary N-α-Boc group is removed with a moderate acid, like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups require a stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[5][6]
The key advantage of the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) group over the standard benzyl (Bzl) group is its enhanced stability to acid.[6] The electron-withdrawing chlorine atoms reduce the susceptibility of the benzyl ether linkage to cleavage by TFA during the repeated N-α-Boc deprotection steps. This minimizes premature deprotection of the tyrosine side chain, which can lead to side reactions and impurities, especially in the synthesis of longer peptides.[6]
Experimental Protocols
General Protocol for Use in Boc-SPPS
The following is a generalized workflow for incorporating Boc-Tyr(2,6-di-Cl-Bzl)-OH into a peptide sequence on a solid support (e.g., Merrifield resin).
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Resin Swelling: The solid support is swelled in a suitable solvent such as dichloromethane (DCM).[7]
-
Boc Deprotection: The N-α-Boc group of the resin-bound peptide is removed using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6][7]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, typically with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[6]
-
Amino Acid Coupling: Boc-Tyr(2,6-di-Cl-Bzl)-OH is activated with a coupling reagent (e.g., HBTU, HATU, or DCC/HOBt) and coupled to the N-terminus of the resin-bound peptide.
-
Washing: The resin is washed thoroughly with solvents like DCM and DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the 2,6-di-Cl-Bzl group) are removed simultaneously using a strong acid, typically anhydrous HF.[1][6]
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Boc-L-Tyrosine
While Boc-Tyr(2,6-di-Cl-Bzl)-OH is commercially available, its synthesis involves the protection of L-tyrosine. The first step is the protection of the amino group.
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Dissolution: L-tyrosine is dissolved in an aqueous alkaline solution, for example, using sodium hydroxide or potassium hydroxide to achieve a pH ≥ 12.[7][8]
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often in batches, while maintaining the alkaline pH.[7][8] The reaction proceeds at room temperature.
-
Work-up: After the reaction is complete, impurities are removed by extraction with a non-polar organic solvent like petroleum ether.[7][8]
-
Acidification & Extraction: The aqueous layer is acidified to approximately pH 3 with a dilute acid (e.g., HCl or KHSO₄).[7][8]
-
Isolation: The product, Boc-L-Tyrosine, is extracted into an organic solvent such as ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the product.[7][9]
The subsequent step, O-alkylation with 2,6-dichlorobenzyl bromide, would be performed under basic conditions to deprotonate the phenolic hydroxyl group, followed by reaction with the alkylating agent to form the final product.
Applications and Biological Context
Boc-Tyr(2,6-di-Cl-Bzl)-OH is a versatile building block for synthesizing peptides used in pharmaceutical research and drug development.[2] The incorporation of this modified tyrosine can influence the peptide's stability, conformation, and receptor-binding properties. Peptides containing tyrosine are crucial for various biological functions, including opioid signaling (e.g., enkephalins).[7] The synthesized peptides can be used to study receptor interactions and signaling pathways.[2]
A peptide containing the Tyr(2,6-di-Cl-Bzl) residue, after deprotection, can act as a ligand for receptors, such as G-protein coupled receptors (GPCRs).
Caption: Generalized GPCR signaling initiated by a synthetic peptide.
This guide provides foundational knowledge for the effective use of Boc-Tyr(2,6-di-Cl-Bzl)-OH in advanced peptide synthesis. For specific applications, further optimization of coupling and cleavage protocols may be required.
References
- 1. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem 40298-71-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BOC-TYR(2,6-DI-CL-BZL)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Boc-Tyr(2,6-Cl2-Bzl)-OH = 97.0 TLC 40298-71-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
